Hetester pha

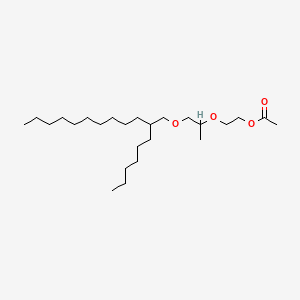

Description

Properties

CAS No. |

93385-13-8 |

|---|---|

Molecular Formula |

C25H50O4 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2-[1-(2-hexyldodecoxy)propan-2-yloxy]ethyl acetate |

InChI |

InChI=1S/C25H50O4/c1-5-7-9-11-12-13-14-16-18-25(17-15-10-8-6-2)22-27-21-23(3)28-19-20-29-24(4)26/h23,25H,5-22H2,1-4H3 |

InChI Key |

OJDYHYHPMJTDEQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCCCC)COCC(C)OCCOC(=O)C |

Canonical SMILES |

CCCCCCCCCCC(CCCCCC)COCC(C)OCCOC(=O)C |

Origin of Product |

United States |

Sophisticated Synthetic and Biosynthetic Methodologies for Hetester Pha and Its Analogues

Investigation of Potential Biosynthetic Mechanisms for Structurally Related Esters in Model Organisms

The direct microbial biosynthesis of a complex, synthetic compound like Hetester pha (Propylene Glycol Isoceteth-3 Acetate) has not been reported in scientific literature. However, the principles of synthetic biology and metabolic engineering can be applied to explore the production of its constituent parts or structurally similar esters in various model organisms. This involves the elucidation of enzymatic reactions for ester bond formation and the engineering of metabolic pathways to produce the necessary precursor molecules.

Enzymatic Elucidation of Ester Bond Formation and Transesterification

The formation of the ester bonds in molecules like Hetester pha and its analogues can be achieved enzymatically, offering a green alternative to traditional chemical synthesis. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are a versatile class of enzymes widely used for this purpose due to their stability in organic solvents, broad substrate specificity, and ability to catalyze esterification and transesterification reactions. rsc.org These reactions are crucial for producing a variety of esters used in the cosmetic and food industries. mdpi.commdpi.com

Enzymatic synthesis of propylene (B89431) glycol esters, for instance, has been successfully demonstrated. The lipase-catalyzed esterification of propylene glycol with fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), has been optimized in organic solvents. capes.gov.br Studies have shown that immobilized lipases, such as Mucor miehei lipase (B570770), are particularly effective. capes.gov.br The yield of these reactions is influenced by several factors, including the choice of solvent, temperature, pH, and the molar ratio of the substrates. capes.gov.br

Transesterification is another key enzymatic strategy. For example, a mixture of emulsifiers including propylene glycol monoesters can be synthesized by reacting triglycerides with propylene glycol using lipase from Pseudomonas cepacia. acs.org This process can be optimized by using anhydrous enzymes and hydrophobic organic solvents, with yields of propylene glycol monopalmitate reaching up to 74.6%. acs.org The enzymatic transesterification of other complex esters, such as those found in jojoba wax, has also been explored for cosmetic applications, demonstrating the potential for modifying natural esters to create novel functionalities. epo.org

The table below summarizes the findings from various studies on the enzymatic synthesis of cosmetically relevant esters, highlighting the enzymes used and the reaction conditions.

| Enzyme Source | Substrates | Reaction Type | Key Findings | Reference |

| Pseudomonas cepacia | Propylene glycol, Triglycerides | Transesterification | Yield of propylene glycol monopalmitate reached 74.6% in the presence of molecular sieves and cosolvents. | acs.org |

| Mucor miehei (immobilized) | Propylene glycol, DHA/EPA | Esterification | Effective for synthesizing propylene glycol monoesters of polyunsaturated fatty acids. | capes.gov.br |

| Various lipases | Waste fish oil ethyl esters, Various alcohols | Transesterification | Enzymatic method is more efficient for larger alcohols compared to chemical catalysis. | acs.org |

| Lipolase® 100L | α-Propylene glycol, (9Z)-octadecenoic acid | Esterification | Optimized conditions for the synthesis of a bio-lubricant were determined in a solvent-free system. | vdu.lt |

Metabolic Engineering Approaches for the Production of Related Ester Structures

While the direct biosynthesis of Hetester pha is not established, metabolic engineering offers promising avenues for the sustainable production of its precursor molecules, such as propylene glycol (1,2-propanediol), and structurally related compounds like branched-chain fatty alcohols.

Production of Propylene Glycol:

Propylene glycol is a key component of Hetester pha. Traditionally produced from petroleum-based resources, there is significant interest in developing microbial fermentation routes from renewable feedstocks. asm.org Model organisms like Escherichia coli and the yeast Pichia pastoris have been successfully engineered to produce propylene glycol. asm.orgsapub.orgtandfonline.com

The general biosynthetic strategy involves diverting a glycolytic intermediate, dihydroxyacetone phosphate (B84403) (DHAP), into a pathway leading to propylene glycol. This is typically achieved by introducing a set of heterologous enzymes. For instance, in E. coli, the overexpression of the native methylglyoxal (B44143) synthase gene (mgsA) and a glycerol (B35011) dehydrogenase gene (gldA) can lead to the production of (R)-1,2-propanediol from glucose. asm.org The pathway proceeds via the conversion of DHAP to methylglyoxal, which is then reduced to either lactaldehyde or acetol, and subsequently to 1,2-propanediol. researchgate.net

In Pichia pastoris, a pathway has been engineered to convert glycerol, a byproduct of biodiesel production, into propylene glycol. sapub.org This involved the integration of genes from E. coli (mgsA for methylglyoxal synthase and yqhD for an alcohol dehydrogenase) and Pichia ofunaensis (glydh for a glycerol dehydrogenase). sapub.org

The table below presents a summary of metabolic engineering efforts for propylene glycol production in different microorganisms.

| Microorganism | Key Genes Expressed | Substrate | Titer | Reference |

| Escherichia coli | mgsA, gldA | Glucose | 0.7 g/L | asm.org |

| Escherichia coli | mgsA, gre2p, ypr1p | Glycerol | 209 mg/L | tandfonline.com |

| Pichia pastoris | mgsA, yqhD, glydh | Glycerol | Feasibility demonstrated | sapub.org |

Production of Structurally Related Fatty Alcohols:

The isocetyl alcohol portion of Hetester pha is a branched-chain fatty alcohol. While the biosynthesis of isocetyl alcohol itself is not commonly described, metabolic engineering strategies have been developed for the production of various branched long-chain fatty alcohols (BLFLs) in E. coli. d-nb.info These strategies typically involve engineering pathways for the synthesis of α-keto acid precursors, which then serve as primers for the fatty acid synthesis (FAS) pathway, leading to branched-chain fatty acids. d-nb.infofrontiersin.org These branched-chain fatty acids can then be converted to the corresponding alcohols by expressing fatty acyl-CoA or acyl-ACP reductases. d-nb.infonih.gov By optimizing the expression of these pathway modules, significant titers of BLFLs can be achieved, opening the door for the microbial production of a wide range of fatty alcohols for cosmetic and other applications. d-nb.info

Advanced Analytical and Spectroscopic Techniques in Hetester Pha Research

High-Resolution Mass Spectrometry for Detailed Structural Elucidation of Hetester PHA and Reaction By-products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds like Hetester PHA. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions. For a compound such as Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297), HRMS could confirm its molecular formula by measuring the exact mass of its molecular ion.

In a research context, HRMS would be crucial for identifying and characterizing any reaction by-products or impurities. For instance, during its synthesis, variations in the ethoxylation process of isocetyl alcohol or the subsequent acetylation could lead to a distribution of polymer chain lengths or side products. HRMS, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), can separate these components and provide high-resolution mass data for each, allowing for their precise identification. This level of detail is essential for ensuring the purity and consistency of the final product.

A hypothetical analysis of a Hetester PHA sample might reveal the presence of the primary compound alongside related species, as illustrated in the table below.

Table 1: Hypothetical HRMS Data for Hetester PHA and Potential By-products

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) |

| Propylene Glycol Isoceteth-3 Acetate | C23H46O5 (example) | 418.3345 | 418.3348 |

| Propylene Glycol Isoceteth-2 Acetate | C21H42O4 (example) | 374.3083 | 374.3081 |

| Unreacted Isoceteth-3 | C19H40O3 (example) | 316.2977 | 316.2975 |

Note: The molecular formulas are illustrative examples, as the exact structure can vary. The data in this table is hypothetical and serves to demonstrate the application of HRMS.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies of Hetester PHA

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. For Hetester PHA, 1D NMR (¹H and ¹³C) would confirm the basic structure by identifying the different types of protons and carbons present, such as those in the propylene glycol, isoceteth, and acetate moieties.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming how these building blocks are linked together. For a flexible molecule like Hetester PHA, advanced NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about its conformational preferences and the spatial proximity of different parts of the molecule. This is particularly relevant for understanding its function as an emollient and its interaction with other components in a formulation.

Advanced Chromatographic Separations for Hetester PHA Isolation and Purity Assessment in Research Contexts

Advanced chromatographic techniques are fundamental for the isolation and purity assessment of Hetester PHA. paulaschoice.plgoogleapis.com Given its nature as a potentially polymeric substance with varying ethoxylation degrees, techniques like High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are particularly relevant. google.comgoogleapis.com

GPC/SEC is specifically designed to separate molecules based on their size in solution. googleapis.com This would be the method of choice to analyze the polymer distribution in a sample of Hetester PHA, separating larger oligomers from smaller ones. google.comgoogleapis.com This technique is mentioned in patents related to antiperspirant formulations, where it is used to characterize the molecular size distribution of active salt species, demonstrating its utility in analyzing complex cosmetic ingredients. google.comgoogleapis.com

HPLC, particularly with a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), would be effective for purity assessment, as these detectors are sensitive to a wide range of non-volatile compounds that lack a UV chromophore.

Table 2: Chromatographic Techniques for Hetester PHA Analysis

| Technique | Principle | Application for Hetester PHA |

| GPC/SEC | Separation based on molecular size | Determining polymer distribution and average molecular weight. |

| HPLC-ELSD/CAD | Separation based on polarity | Purity assessment, quantification, and isolation of the main component from non-volatile impurities. |

| GC-MS | Separation of volatile compounds based on boiling point | Analysis of volatile starting materials or low molecular weight by-products. |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Solid-State Structures of Hetester PHA and its Complexes

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are premier techniques for determining the atomic-level three-dimensional structure of molecules in the solid state. For a compound like Hetester PHA, which is a liquid at room temperature, these techniques would require either inducing crystallization or studying it as part of a larger, ordered complex. knowde.com

If a crystalline form of Hetester PHA or a co-crystal with another molecule could be obtained, X-ray crystallography could provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformation in the solid state. This would offer a definitive structural "snapshot."

Cryo-EM, while typically used for very large biomolecular complexes, is increasingly being applied to smaller organic molecules. It could potentially be used to study the structure of Hetester PHA within a larger, ordered assembly, such as in an emulsion or micellar structure, providing insights into its organization at interfaces.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis of Hetester PHA

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. For Hetester PHA, an IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.

Table 3: Expected Vibrational Peaks for Hetester PHA

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester & Ether) | Stretch | ~1250-1000 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| O-H (if present) | Stretch (broad) | ~3300-3500 |

Note: This data is representative and based on standard functional group frequencies.

These techniques are valuable for routine quality control to confirm the identity of the material. Furthermore, subtle shifts in the positions and shapes of these vibrational bands can be used to study intermolecular interactions. For example, by analyzing the C=O stretching frequency of the ester group in different solvent environments or in mixtures with other cosmetic ingredients, one could gain insight into hydrogen bonding and other interactions that influence the performance of the final product. UV/Vis-spectrometry has also been noted as a method for determining the concentration of substances in solution. googleapis.comgoogle.com

Computational and Theoretical Chemistry Frameworks for Hetester Pha Investigations

Fundamental Intermolecular Interaction Studies of Hetester Pha in Controlled Model Systems

Spectroscopic Probing of Hetester pha Interactions with Artificial Lipid Bilayer Systems

No studies utilizing spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy, were found that investigate the interaction between Hetester pha and artificial lipid bilayers. Such studies would be crucial for understanding how this compound affects membrane fluidity, order, and permeability.

Calorimetric Analysis of Hetester pha Binding Energetics with Simple Organic Molecules

There is a lack of research employing calorimetric methods, like Isothermal Titration Calorimetry (ITC), to determine the binding affinity and thermodynamic parameters of Hetester pha's interactions with other molecules. This information would be essential for quantifying the energetics of its intermolecular forces.

Surface Science Investigations of Hetester pha Adsorption and Organization at Defined Solid-Liquid Interfaces

Investigations into the adsorption behavior and organizational patterns of Hetester pha at solid-liquid interfaces using surface-sensitive techniques are not present in the available literature. These studies would provide insight into its properties as a surface-active agent.

Advanced Microscopy (Atomic Force Microscopy, Scanning Electron Microscopy) for Characterizing Hetester pha Self-Assembly or Film Formation in Controlled Research Environments

No data from advanced microscopy techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) could be located that detail the self-assembly or film-forming characteristics of Hetester pha. These methods would be vital for visualizing its supramolecular structures.

Due to the absence of the necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the fundamental intermolecular interactions of Hetester pha as requested. The creation of such an article would require speculative and unsubstantiated information, which falls outside the scope of scientifically rigorous reporting.

Methodological Advancements and Future Research Trajectories for Hetester Pha

Integration of Artificial Intelligence and Machine Learning in Hetester pha Synthesis Design and Discovery

The synthesis of specialized esters like Hetester pha (Propylene Glycol Isoceteth-3 Acetate) is poised for significant advancement through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and the discovery of novel synthetic routes. researchgate.net For a compound such as Hetester pha, which finds application in the personal care industry, optimizing synthesis to improve yield, reduce costs, and minimize environmental impact is a key objective. knowde.comknowde.com

Machine learning algorithms can be trained on vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. researchgate.net This can lead to the discovery of more efficient catalysts or the identification of alternative starting materials for the synthesis of Propylene (B89431) Glycol Isoceteth-3 Acetate (B1210297). For instance, AI models can predict the optimal temperature, pressure, and solvent for the esterification reaction between isoceteth-3 and propylene glycol monoacetate, maximizing the yield and purity of Hetester pha. cam.ac.uk Furthermore, generative AI models can propose entirely new synthetic pathways that might be more sustainable or cost-effective. mdpi.com

Several studies have demonstrated the power of AI in optimizing the synthesis of various esters. For example, machine learning has been used to predict the yields of ruthenium-catalyzed hydrogenation of esters with a high degree of accuracy. cam.ac.uk In another instance, AI and response surface methodology were employed to optimize the synthesis of methyl ester sulfonate from used cooking oil. acs.org These examples highlight the potential for applying similar methodologies to the production of Hetester pha.

The application of AI in the discovery of novel esters is also a rapidly growing field. Machine learning models can be used to screen virtual libraries of compounds and predict their properties, allowing researchers to identify new ester candidates with desired characteristics. acs.orgresearchgate.net This could lead to the discovery of new derivatives of Hetester pha with enhanced performance in cosmetic formulations.

Table 1: Potential AI/ML Applications in Hetester pha Synthesis

| Application Area | Potential Benefit | Relevant Research |

| Reaction Outcome Prediction | Increased yield and purity of Hetester pha. | cam.ac.ukresearchgate.net |

| Synthesis Route Optimization | More sustainable and cost-effective production methods. | mdpi.com |

| Catalyst Discovery | Identification of more efficient and selective catalysts. | cam.ac.uk |

| Novel Ester Discovery | Design of new Hetester pha derivatives with improved properties. | acs.orgresearchgate.net |

Development of Novel Chemical Probes and Research Tools Based on the Hetester pha Scaffold

The chemical structure of Hetester pha, an ester of a polyethylene (B3416737) glycol ether, presents an intriguing scaffold for the development of novel chemical probes and research tools. Chemical probes are small molecules used to study biological processes, and the ester functional group is a key feature in many such probes. acs.orgnomuraresearchgroup.comnih.gov Specifically, activated esters like N-hydroxysuccinimide (NHS) esters are widely used as reactivity-based probes to map ligandable hotspots in the proteome. acs.orgnomuraresearchgroup.comnih.gov

While Hetester pha itself is not an activated ester, its core structure could be modified to incorporate reactive groups, transforming it into a versatile probe. For example, the terminal acetate group could be replaced with a more reactive ester or other functional group capable of covalently modifying proteins. The polyethylene glycol linker could also be functionalized with reporter tags, such as fluorophores or biotin, to enable detection and visualization.

The development of probes based on the Hetester pha scaffold could have applications in dermatological research, given its use in personal care products. knowde.comknowde.com Such probes could be used to study the interactions of cosmetic ingredients with skin proteins, providing insights into their mechanisms of action and potential for irritation or sensitization.

Table 2: Potential Modifications to Hetester pha for Chemical Probe Development

| Modification | Purpose | Potential Application |

| Replacement of Acetate Group | Introduce reactivity towards proteins. | Mapping protein interactions in the skin. |

| Functionalization of PEG Chain | Attach reporter tags for detection. | Visualizing the distribution of the probe in tissues. |

| Variation of Isocetyl Chain Length | Modulate hydrophobicity and cell permeability. | Optimizing probe performance for specific biological targets. |

Exploration of Uncharted Chemical Space and Derivatization Opportunities for Hetester pha

The derivatization of Hetester pha offers a promising avenue for exploring uncharted chemical space and developing new molecules with unique properties. Derivatization involves chemically modifying a compound to create new, structurally related molecules. libretexts.orgresearchgate.netgcms.cz For Hetester pha, derivatization could involve modifications at several points in the molecule, including the isocetyl group, the polyethylene glycol chain, and the terminal acetate group.

By varying the length and branching of the isocetyl group, it may be possible to fine-tune the emulsifying and emollient properties of the molecule. alzointernational.com The polyethylene glycol linker could be extended or shortened to alter its water solubility and interaction with other components in a formulation. alzointernational.com The terminal acetate group could be replaced with other functional groups to introduce new functionalities, such as antioxidant or antimicrobial properties.

The exploration of these derivatization opportunities could lead to the development of a new generation of cosmetic ingredients with improved performance and a wider range of applications. For example, a derivative of Hetester pha with enhanced pigment-wetting properties could be highly valuable in the formulation of color cosmetics. knowde.comknowde.com Similarly, a derivative with improved anti-chalking properties could lead to more effective antiperspirant formulations. knowde.comknowde.com

Table 3: Potential Derivatization Strategies for Hetester pha

| Modification Site | Potential New Functionality |

| Isocetyl Group | Modified emolliency and skin feel. |

| Polyethylene Glycol Chain | Altered water solubility and viscosity. |

| Terminal Acetate Group | Introduction of antioxidant or antimicrobial activity. |

Ethical Considerations in Fundamental Research on Synthetic Esters and Their Environmental Impact

Fundamental research on synthetic esters like Hetester pha must be conducted with careful consideration of the ethical implications and potential environmental impact. While synthetic esters offer numerous benefits, including high performance and biodegradability, their production and disposal can raise environmental concerns. lube-media.comtdworld.cominvexoil.com

The biodegradability of synthetic esters is a significant advantage over many traditional chemicals. lube-media.comtdworld.cominvexoil.com However, the degradation products of these esters must also be considered to ensure they are not harmful to the environment. Furthermore, the potential for bioaccumulation of synthetic esters or their degradation products in the environment should be investigated. knowde.com

The use of synthetic esters in personal care products also raises ethical considerations related to consumer safety. While Hetester pha is not classified as hazardous, the potential for long-term effects from chronic exposure to this and other synthetic esters should be thoroughly evaluated. knowde.com

As research into new synthetic esters continues, it is crucial that ethical considerations and environmental impact assessments are integrated into the research and development process from the outset. This will help to ensure that the benefits of these versatile compounds are realized in a responsible and sustainable manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.